ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate
CAS No.: 1114646-67-1
Cat. No.: VC6652743
Molecular Formula: C28H26N2O5
Molecular Weight: 470.525
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114646-67-1 |
|---|---|
| Molecular Formula | C28H26N2O5 |
| Molecular Weight | 470.525 |
| IUPAC Name | ethyl 2-(4-methoxyphenyl)-4-[2-(4-methylanilino)-2-oxoethoxy]quinoline-6-carboxylate |
| Standard InChI | InChI=1S/C28H26N2O5/c1-4-34-28(32)20-9-14-24-23(15-20)26(16-25(30-24)19-7-12-22(33-3)13-8-19)35-17-27(31)29-21-10-5-18(2)6-11-21/h5-16H,4,17H2,1-3H3,(H,29,31) |
| Standard InChI Key | YUIPDQOPYNGSCA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)OC |
Introduction
Ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate is a synthetic organic compound belonging to the quinoline derivative family. Quinoline-based compounds are widely studied for their diverse pharmacological activities, including antimalarial, anticancer, and antimicrobial properties. This specific compound is structurally characterized by its quinoline core functionalized with methoxyphenyl, methylphenyl carbamoyl, and ethoxy groups.
Structural Characteristics
The molecular structure of ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate includes:
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A quinoline backbone, which is a bicyclic aromatic system.
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Substituents such as:
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A methoxy group attached to the phenyl ring at position 2.
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A methylphenyl carbamoyl group linked via a methoxy bridge.
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An ethyl ester functional group at position 6.
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These structural features contribute to its physicochemical properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H25N2O5 |
| Molecular Weight | ~455.5 g/mol |
| Functional Groups | Quinoline, carbamate, ester |
| Solubility | Likely soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of the quinoline core: The Pfitzinger reaction or similar methods are used to construct the quinoline skeleton.
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Functionalization of the quinoline: Substitution reactions introduce the methoxyphenyl and carbamoyl groups.
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Esterification: The carboxylic acid group at position 6 is converted into an ethyl ester using ethanol and an acid catalyst.
Analytical Characterization
Characterization techniques include:
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NMR Spectroscopy (1H, 13C): Used to confirm the structure by identifying chemical shifts corresponding to protons and carbons in functional groups .
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Mass Spectrometry (HR-MS): Determines molecular weight and fragmentation patterns.
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IR Spectroscopy: Identifies functional groups through characteristic absorption peaks (e.g., C=O stretch for esters and carbamates).
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X-ray Crystallography: Provides detailed information about bond lengths and angles in the crystalline state .
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation |
| Mass Spectrometry | Molecular weight determination |
| IR Spectroscopy | Functional group identification |
| X-ray Crystallography | Crystal structure elucidation |
Applications
Although specific applications for ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate are not well-documented, its structural similarity to other bioactive quinolines suggests potential uses in:
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Drug development for malaria treatment.
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Design of anticancer agents targeting DNA or protein synthesis.
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Antimicrobial formulations against resistant pathogens.
Limitations and Future Research
Current limitations include:
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Lack of comprehensive biological testing data for this specific compound.
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Limited stability studies under physiological conditions.
Future research should focus on:
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Evaluating its pharmacokinetics and toxicity profiles.
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Investigating its mechanism of action in biological systems.
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Exploring modifications to enhance potency and selectivity.
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